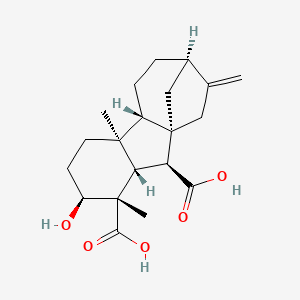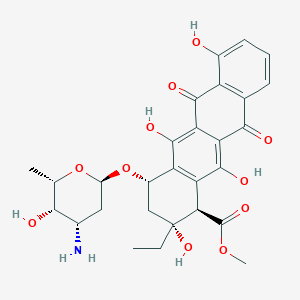
Quillaic acid
Descripción general
Descripción
Mecanismo De Acción
El ácido quílico ejerce sus efectos a través de múltiples mecanismos:
Antiinflamatorio: Inhibe la producción de citoquinas y mediadores proinflamatorios.
Inmunoestimulante: Mejora la respuesta inmunitaria al estimular tanto la inmunidad humoral como la celular.
Anticancerígeno: Induce la apoptosis en las células cancerosas mediante la activación de caspasas y otras vías apoptóticas .
Análisis Bioquímico
Biochemical Properties
Quillaic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit strong anti-inflammatory activity by inhibiting the enzymes involved in the arachidonic acid pathway . Additionally, it interacts with proteins such as cytokines and receptors, modulating immune responses . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to trigger early immune responses by stimulating the production of cytokines such as interleukin-2 and interferon-gamma . It also affects gene expression by regulating the transcription of genes involved in inflammation and immune responses . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to protein kinase C and nuclear factor kappa B, inhibiting their activity and reducing the expression of pro-inflammatory enzymes . Additionally, this compound modulates gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to the overall biological activity of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can result in sustained anti-inflammatory effects and modulation of immune responses . The stability and degradation of this compound need to be carefully monitored to ensure consistent results in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For instance, this compound has shown potent antiproliferative activity against cancer cell lines at higher doses . At high doses, this compound can also exhibit toxic or adverse effects, such as cytotoxicity and organ damage . Therefore, it is crucial to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It is a key intermediate in the biosynthesis of saponins, which are glycosylated derivatives of triterpene sapogenins . This compound undergoes several enzymatic modifications, including hydroxylation, glycosylation, and oxidation, to form different saponin derivatives . These metabolic pathways play a crucial role in determining the biological activity and pharmacokinetics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound exhibits amphipathic properties, allowing it to interact with both hydrophilic and hydrophobic molecules . It can be transported across cell membranes through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues and organs can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized in lipid bodies, endosomes, and other cellular compartments involved in immune responses . The targeting signals and post-translational modifications of this compound play a crucial role in directing it to specific subcellular compartments . This subcellular localization is essential for the proper functioning of this compound and its interactions with other biomolecules.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido quílico se puede sintetizar a través de diversas rutas químicas. Un método notable implica el uso de protoescigenina como material de partida. El proceso de síntesis incluye múltiples pasos como la oxidación, la hidroxilación y la eterificación intramolecular. El producto final se obtiene mediante la oxidación selectiva del alcohol primario a un aldehído utilizando la oxidación con 2,2,6,6-tetrametilpiperidinyloxilo (TEMPO) .
Métodos de Producción Industrial: La producción industrial de ácido quílico normalmente implica la extracción de la corteza de Quillaja saponaria. La corteza se procesa para aislar las saponinas, que luego se hidrolizan para obtener ácido quílico. Este método aprovecha la abundancia natural del compuesto en el árbol y proporciona un enfoque escalable para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido quílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo alcohol primario se puede oxidar a un aldehído o ácido carboxílico.
Reducción: El grupo aldehído se puede reducir a un alcohol primario.
Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica
Reactivos y Condiciones Comunes:
Oxidación: TEMPO, oxígeno y catalizadores de cobre se utilizan comúnmente.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Diversos nucleófilos como haluros o aminas
Productos Principales:
Oxidación: Derivados de aldehído y ácido carboxílico.
Reducción: Derivados de alcohol primario.
Sustitución: Derivados de ácido quílico funcionalizados
Aplicaciones Científicas De Investigación
El ácido quílico tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor para la síntesis de diversos derivados con posibles actividades biológicas.
Medicina: Se ha investigado por sus propiedades antiinflamatorias, anticancerígenas y analgésicas
Industria: Se utiliza en la producción de emulsionantes, agentes espumantes y otros productos comerciales.
Comparación Con Compuestos Similares
El ácido quílico es único entre las saponinas triterpenoides debido a sus características estructurales específicas y sus actividades biológicas. Los compuestos similares incluyen:
Ácido oleanólico: Comparte una estructura triterpenoide pentacíclica similar, pero difiere en sus grupos funcionales y actividades biológicas.
Ácido echinocístico: Otro triterpenoide con propiedades antiinflamatorias similares, pero con diferencias estructurales distintas.
Lactona de ácido acacícico: Un triterpenoide con estructuras de anillo de lactona únicas y diferentes actividades biológicas .
Propiedades
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-5,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,17,19-23,32-33H,8-16H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26-,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUFAARYGOUYEV-UAWZMHPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026576 | |
| Record name | (3beta,4alpha,16alpha)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-01-6 | |
| Record name | Quillaic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quillaic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta,4alpha,16alpha)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,4α,16α)-3,16-dihydroxy-23-oxoolean-12-en-28-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUILLAIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69O8E4G02B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide](/img/structure/B1197809.png)




